![molecular formula C17H17ClN2O4 B248611 Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-](/img/structure/B248611.png)
Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a complex chemical process and has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, neuroprotection, and vasodilation.
Biochemical and Physiological Effects:
Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been found to have a variety of biochemical and physiological effects. Some of these effects include:
1. Anticancer Properties: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been found to inhibit the growth of tumor cells and induce apoptosis (programmed cell death) in cancer cells.
2. Neuroprotective Properties: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been shown to protect neurons from damage and death, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Vasodilatory Properties: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been found to dilate blood vessels, which can improve blood flow and reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Potency: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- is a highly potent compound, which means that it can be used in small concentrations to achieve significant effects.
2. Versatility: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has a variety of biochemical and physiological effects, making it a versatile tool for studying various biological processes.
Some of the limitations of Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- for lab experiments include:
1. Toxicity: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- can be toxic at high concentrations, which can limit its use in certain experiments.
2. Specificity: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- may not be specific to certain enzymes or signaling pathways, which can make it difficult to study specific biological processes.
Orientations Futures
There are several future directions for research on Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-. Some of these directions include:
1. Development of New Cancer Treatments: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has shown promise as a potential treatment for cancer. Future research could focus on developing new cancer treatments based on this compound.
2. Study of Neurological Disorders: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been shown to have neuroprotective properties, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Future research could focus on studying the effects of this compound on these disorders.
3. Study of Cardiovascular Diseases: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been found to have vasodilatory properties, which can improve blood flow and reduce the risk of cardiovascular disease. Future research could focus on studying the effects of this compound on cardiovascular diseases such as hypertension and heart failure.
In conclusion, Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- is a complex chemical compound that has been extensively studied for its potential applications in scientific research. It has a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Future research could focus on developing new cancer treatments, studying the effects of this compound on neurological and cardiovascular diseases, and exploring new applications for this versatile compound.
Méthodes De Synthèse
The synthesis of Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- is a complex process that involves several steps. The starting material is 4-chlorophenoxyacetic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with piperazine to form the corresponding amide. The amide is then treated with furan-2-carbonyl chloride to form the final product, Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-.
Applications De Recherche Scientifique
Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the areas where Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been used in scientific research include:
1. Cancer Research: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been found to have anticancer properties and has been used in the development of new cancer treatments.
2. Neurological Research: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been shown to have neuroprotective properties and has been used in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Research: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been found to have vasodilatory properties and has been used in the study of cardiovascular diseases such as hypertension and heart failure.
Propriétés
Nom du produit |
Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- |
|---|---|
Formule moléculaire |
C17H17ClN2O4 |
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H17ClN2O4/c18-13-3-5-14(6-4-13)24-12-16(21)19-7-9-20(10-8-19)17(22)15-2-1-11-23-15/h1-6,11H,7-10,12H2 |
Clé InChI |
MYJROIBZYOXRTC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
SMILES canonique |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B248528.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B248529.png)
![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone](/img/structure/B248530.png)
![3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole](/img/structure/B248531.png)
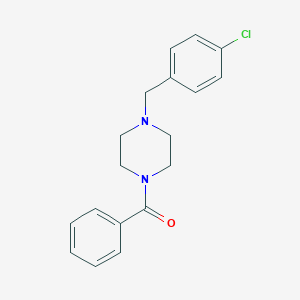


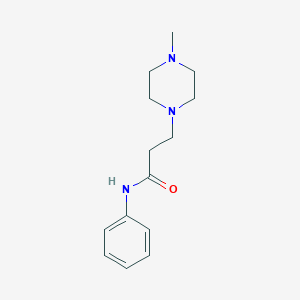
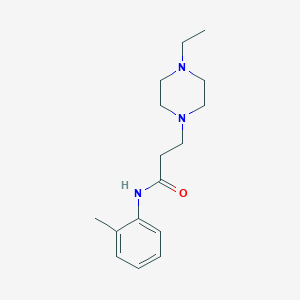

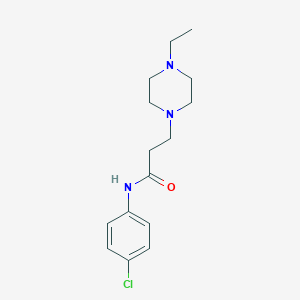
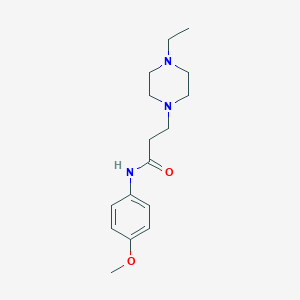
![1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B248549.png)
![6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B248574.png)